Pyrazole, 3-butyl-

Description

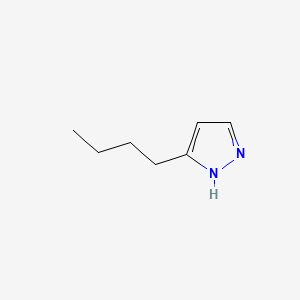

Pyrazole, 3-butyl-, is a substituted pyrazole derivative characterized by a butyl group at the 3-position of the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their versatility in medicinal chemistry and agrochemical applications.

Properties

IUPAC Name |

5-butyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-2-3-4-7-5-6-8-9-7/h5-6H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFJCGXFXOXSUJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=NN1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183189 | |

| Record name | Pyrazole, 3-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28998-67-6 | |

| Record name | Pyrazole, 3-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028998676 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 3-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Cyclocondensation of Hydrazine with Carbonyl Compounds: One common method involves the reaction of hydrazine with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

Multicomponent Reactions: These involve the use of multiple reactants in a single reaction vessel to form pyrazole derivatives.

Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate the reaction between hydrazine and carbonyl compounds, resulting in higher yields and shorter reaction times.

Industrial Production Methods: Industrial production of pyrazole derivatives often employs scalable methods such as continuous flow synthesis and the use of heterogeneous catalysts to ensure high efficiency and yield .

Chemical Reactions Analysis

Types of Reactions:

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products: The major products of these reactions depend on the specific substituents and conditions used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups at different positions on the pyrazole ring .

Scientific Research Applications

Overview

Pyrazole, 3-butyl- is a derivative of the pyrazole family, known for its diverse applications in chemistry, biology, and industry. Its unique structural characteristics enable it to serve as a versatile building block in synthetic chemistry and a potential therapeutic agent in medicinal applications. This article explores the scientific research applications of Pyrazole, 3-butyl-, supported by comprehensive data and case studies.

Chemistry

Pyrazole, 3-butyl- is primarily used as a building block for synthesizing more complex heterocyclic compounds. Its structural versatility allows for modifications that can lead to novel compounds with enhanced properties .

Biology

In biological research, pyrazole derivatives are investigated for their potential as enzyme inhibitors and receptor modulators. Specific applications include:

- Enzyme Inhibition : Compounds derived from pyrazole have shown promise in inhibiting enzymes linked to various diseases.

- Receptor Modulation : These derivatives can modulate receptor activity, impacting signaling pathways involved in conditions like cancer and inflammation .

Medicine

Pyrazole, 3-butyl- exhibits significant pharmacological properties, including:

- Anti-inflammatory Activity : Compounds in this class are explored as potential treatments for inflammatory diseases.

- Analgesic Effects : They may provide pain relief similar to traditional analgesics.

- Antimicrobial Properties : Some derivatives demonstrate efficacy against bacterial and fungal infections .

Industrial Applications

In industry, pyrazole derivatives are utilized in the production of:

- Agrochemicals : Effective agents for pest control and crop protection.

- Dyes and Pigments : Their stability makes them suitable for coloring agents.

- Polymers : Incorporation into polymer matrices enhances material properties .

Case Studies

Mechanism of Action

The mechanism of action of pyrazole, 3-butyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Pyrazole Derivatives

Pyrazole derivatives with varying substituents exhibit distinct biological activities and binding affinities:

- 4-Cyano and 5-Aminopyrazoles: Synthesized via reactions of 3-dimethylamino-2-aroyl-propenenitrile with hydrazines, these derivatives show mixed product distributions. The 4-cyano derivatives are major products, while 5-aminopyrazoles are minor, highlighting substituent-dependent synthetic challenges .

- Pyrazolecarboxamides : Derivatives like penflufen (a commercial fungicide) feature carboxamide groups. Modifications such as replacing 1-methyl with phenyl and 5-fluoro with chloro alter antifungal efficacy. For example, trifluoromethyl substitution at C-3 reduces activity against Rhizoctonia solani (EC50 increases from 0.37 μg/mL to weaker values) .

- Aryl Trifluoromethyl Ether (OCF3)-Pyrazoles: Incorporating OCF3 moieties enhances antifungal activity. A 2022 study reported 26 novel OCF3-pyrazoles with improved efficacy, underscoring the role of electron-withdrawing groups in agrochemical design .

Heterocyclic Analogues

Replacing the pyrazole ring with other five-membered heterocycles impacts biological potency:

- Thiophene and Thiazole Analogues : Thiophene derivatives (e.g., compounds 8f, 8g) exhibit enzymatic and cellular potencies comparable to phenyl analogues, while thiazoles (8h, 8i) show reduced activity. Pyrazole analogues (e.g., 8j) display significantly lower enzymatic activity, suggesting pyrazole's polar N-atoms may hinder target interactions .

- Isoxazoles and 1,2,3-Triazoles: In anti-proliferative assays, 4,5-diarylpyrazoles (III.1 skeleton) paired with isoxazole or triazole rings show similar activity scores (A scores ≈ 0.85–0.90), indicating the pyrazole ring is non-essential in certain contexts .

Antifungal Activity

Enzyme Inhibition

- HDAC Inhibition : Pyrazole derivative M33 binds HDAC (PDB ID: 3ZNR) with a near-optimal affinity (−10.1 kcal/mol vs. TMP269 at −10.3 kcal/mol). Hydrophobic interactions with Pro542, Phe679, and Leu810 are critical .

- BCATm Inhibition : Pyrazole-based inhibitors (e.g., 8j) underperform compared to thiophene analogues, likely due to unfavorable polar interactions .

Pyrazole Functionalization

- N-Vinylation/N-Allylation: Rhodium(II)-catalyzed N–H insertion of vinylcarbenoids enables N-functionalization of 3,5-disubstituted pyrazoles, yielding regioisomeric mixtures .

- Multi-Component Reactions : Green one-pot synthesis of 2-pyrazolines from arylhydrazines, aldehydes, and alkenes achieves high regioselectivity (yields: 70–90%) .

Key Research Findings and Trends

Substituent Effects : Lipophilic groups (e.g., butyl, OCF3) enhance membrane penetration, while polar groups (e.g., CN, NH2) improve target specificity .

Ring Replacement Flexibility : Pyrazole rings can be substituted with isoxazoles or triazoles in anti-cancer agents without losing activity, suggesting scaffold versatility .

Synthetic Challenges: Regioselectivity issues in pyrazole synthesis (e.g., 4-cyano vs. 5-amino products) necessitate advanced separation techniques .

Biological Activity

Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-diabetic properties. Among these, 3-butyl-pyrazole is a notable compound that has been investigated for its pharmacological potential. This article delves into the biological activity of 3-butyl-pyrazole, summarizing relevant research findings, case studies, and synthesizing data into informative tables.

Chemical Structure and Synthesis

3-butyl-pyrazole is characterized by a butyl group attached to the pyrazole ring. The synthesis of this compound typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. Various synthetic routes have been explored to optimize yield and purity.

1. Anti-Cancer Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant anti-cancer properties. For instance, compounds derived from 3-butyl-pyrazole have shown cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-butyl-pyrazole analog | A549 (lung) | 25.2 ± 3.2 |

| 3-butyl-pyrazole analog | HeLa (cervical) | 28.3 ± 1.53 |

| 3-butyl-pyrazole analog | HCT-116 (colon) | 1.1 |

These results indicate that modifications in the pyrazole structure can enhance its cytotoxicity against specific cancer types .

2. Anti-Inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In vivo studies using carrageenan-induced edema models showed that certain 3-butyl-pyrazole derivatives exhibited comparable efficacy to established anti-inflammatory agents like indomethacin .

3. Anti-Microbial Activity

Research has also highlighted the antimicrobial properties of pyrazoles. Compounds synthesized from 3-butyl-pyrazole were tested against various bacterial strains, including E. coli and Staphylococcus aureus, demonstrating promising results:

| Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| Staphylococcus aureus | 18 |

These findings suggest that pyrazoles could serve as potential leads in developing new antimicrobial agents .

4. Anti-Diabetic Activity

Emerging studies have indicated that pyrazole derivatives may possess anti-diabetic effects by inhibiting xanthine oxidase and modulating glucose levels in vitro . For example, a study reported that a specific derivative showed significant inhibition of glucose absorption in intestinal models.

Case Studies

Several case studies have been conducted to explore the pharmacological applications of 3-butyl-pyrazole:

- Study on Anti-Cancer Properties : A recent investigation assessed the effects of various pyrazole derivatives on cancer cell lines, revealing that compounds with a butyl substitution exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.

- Inflammation Model : In a carrageenan-induced paw edema model, a derivative of 3-butyl-pyrazole was administered, resulting in marked reduction in inflammation similar to standard treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.